N-4 Substituent Hydrogen-Bonding Capacity Compared with Amino-Ethyl Analog
The target compound carries an N-4 amino-acetyl (glycyl) substituent that contributes one additional carbonyl oxygen and one primary amine relative to the N-4 amino-ethyl analog (CAS 1353944-54-3). This increases the hydrogen bond acceptor count from 4 to 5 and alters the topological polar surface area: the target compound has a TPSA of 92.9 Ų versus 84.0 Ų for the amino-ethyl congener, a net increase of ~9 Ų that can modulate blood-brain barrier permeability and target-binding thermodynamics [1]. In the context of FAAH inhibitor pharmacophores described in DE602004010848T2, the presence of an oxoethyl (amino-acetyl) side chain at the N-4 position of piperazine carboxylates is explicitly claimed as a key structural element that enhances enzyme-inhibitor hydrogen-bond networks [2].
| Evidence Dimension | Topological polar surface area (TPSA, Ų) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 92.9 Ų; H-bond acceptors = 5; H-bond donors = 1 [1] |
| Comparator Or Baseline | 1-Acetyl-4-(2-amino-ethyl)-piperazine-2-carboxylic acid methyl ester (CAS 1353944-54-3): TPSA ~84.0 Ų; H-bond acceptors = 4 |
| Quantified Difference | ΔTPSA ≈ +8.9 Ų; ΔH-bond acceptors = +1 |
| Conditions | Calculated properties derived from SMILES/InChI using standard cheminformatics algorithms [1] |
Why This Matters
The additional hydrogen-bonding capacity and higher TPSA of the target compound can alter passive membrane permeability and target-residence time, making it mechanistically non-substitutable with the amino-ethyl analog in CNS-focused or FAAH-targeted programs.
- [1] Kuujia. Cas no 1353945-91-1: 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester (Technical Datasheet). View Source
- [2] Sanofi-Aventis. DERIVATIVES OF 1-PIPERAZINE AND 1-HOMOPIPERAZINE CARBOXYLATES, METHOD FOR THE PRODUCTION THEREOF AND THEIR USE AS INHIBITORS OF THE FAAH ENZYME. DE602004010848T2, 2004. View Source
